3-(2-Fluorobenzene-1-sulfonyl)-1-(pyrrolidin-3-yl)-1H-indole
Description
Properties
CAS No. |
651335-66-9 |
|---|---|
Molecular Formula |
C18H17FN2O2S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)sulfonyl-1-pyrrolidin-3-ylindole |
InChI |
InChI=1S/C18H17FN2O2S/c19-15-6-2-4-8-17(15)24(22,23)18-12-21(13-9-10-20-11-13)16-7-3-1-5-14(16)18/h1-8,12-13,20H,9-11H2 |
InChI Key |
LGSAEYXMDVZPMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Biological Activity
3-(2-Fluorobenzene-1-sulfonyl)-1-(pyrrolidin-3-yl)-1H-indole is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H16FN3O2S
- CAS Number : 2905-21-7
Its structure features a pyrrolidine moiety linked to an indole, with a sulfonyl group attached to a fluorobenzene ring, which may contribute to its biological properties.
Antidepressant Activity
Research indicates that compounds with similar structures to 3-(2-Fluorobenzene-1-sulfonyl)-1-(pyrrolidin-3-yl)-1H-indole exhibit significant antidepressant effects. For instance, studies on related indole derivatives have shown that they can act as selective serotonin reuptake inhibitors (SSRIs) and antagonists at serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. These interactions suggest potential antidepressant activity through modulation of serotonin pathways .
Antimicrobial Properties
The compound's sulfonyl group may enhance its antimicrobial activity. Compounds containing similar functional groups have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Inhibition of Enzymatic Activity
The indole framework is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that modifications in the indole structure can lead to increased potency against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for central nervous system disorders .
Study 1: Antidepressant Efficacy
In a recent study, derivatives of the indole scaffold were evaluated for their antidepressant properties using animal models. The results demonstrated that certain modifications led to a dose-dependent reduction in immobility times in forced swimming tests, indicating enhanced antidepressant activity .
Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The results indicated that compounds with similar structures exhibited significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 4.9 µM to 17 µM .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 3-(2-Fluorobenzene-1-sulfonyl)-1-(pyrrolidin-3-yl)-1H-indole exhibits potent anticancer properties. It has undergone evaluation by the National Cancer Institute (NCI), revealing significant cytotoxic effects against various human tumor cell lines.
Key Findings :
- Cell Lines Tested : The compound was tested against a panel of approximately sixty cancer cell lines.
- Inhibition Rates : A notable average cell growth inhibition rate (GI) was observed, indicating its potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| T-47D (breast) | 12.5 | Induction of apoptosis |
| HepG2 (liver) | 15.0 | Inhibition of proliferation |
| A549 (lung) | 10.0 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may interfere with critical cellular processes involved in cancer progression, making it a candidate for therapeutic use.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored extensively. It has shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of efficacy.
Research Summary :
- Minimum Inhibitory Concentration (MIC) values were determined for various microorganisms.
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
| Candida albicans | 16 | Fungal |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory research. Studies indicate that it can inhibit the production of pro-inflammatory cytokines.
Data Overview :
In vitro studies demonstrated reductions in cytokine levels in LPS-stimulated macrophages:
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 300 | 75 |
| IL-6 | 400 | 100 |
This suggests a potential mechanism for its application in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Cytotoxicity Assay on T-47D Cells : A study using MTT assays revealed significant reductions in cell viability with an IC50 value of 12.5 µM.
- Antimicrobial Screening : Comprehensive screening identified this compound as one of the most active against E. coli and S. aureus, showcasing its potential as a new antibiotic.
- Inflammation Model Study : In vivo studies demonstrated significant reductions in swelling and pain compared to control groups, supporting its therapeutic applications for inflammatory conditions.
Comparison with Similar Compounds
2-(1-Benzyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-1-(phenylsulfonyl)-1H-indole (41a) and 41b ()
- Structural Differences :
- 41a/41b : Phenylsulfonyl group at the 1-position of indole; benzyl-pyrrole substituents at the 2-position.
- Target Compound : 2-Fluorobenzenesulfonyl at the 3-position; pyrrolidine at the 1-position.
- Synthetic Efficiency: 41a achieved a 95% yield vs. 41b (78%), indicating substituent position (methyl/phenyl on pyrrole) impacts reaction efficiency . The target compound’s 2-fluorosulfonyl group may introduce steric or electronic challenges compared to non-fluorinated analogs.
5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole (7c) ()
- Structural Differences: 7c: 4-Methylphenylsulfonyl at the 1-position; fluorine at the 5-position of indole.
- Functional Implications :
Pyrrolidine-Containing Indole Derivatives
(R)-3-[(1-Methylpyrrolidin-2-yl)methyl]-1H-indole ()
3-(1-Methyl-2-pyrrolidinyl)-1H-indole ()
- Structural Differences :
- Pharmacological Implications :
Fluorinated Heterocyclic Compounds
TRKA Kinase Inhibitor ()
6-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)isoindolin-1-one (Example 122, )
- Structural Differences :
- Example 122 : Fluorinated chromen-pyrazolopyrimidine core.
- Target Compound : Indole core with fluorosulfonyl.
- Synthetic Parallels :
- Both use fluorinated intermediates (e.g., 5-fluoroindole derivatives) and polar solvents (1,2-dimethoxyethane), indicating shared challenges in handling fluorinated precursors .
Preparation Methods
Direct Sulfonylation with 2-Fluorobenzenesulfonyl Chloride
Procedure :
- A solution of the indole precursor (e.g., 1H-indole-3-carbaldehyde) in anhydrous THF is treated with NaH (60% in oil) and 15-crown-5 ether under inert atmosphere.
- 2-Fluorobenzenesulfonyl chloride is added dropwise, followed by stirring at room temperature for 1–2 hours.
- Purification via silica gel chromatography (hexane/ethyl acetate) yields the sulfonylated product.
Example :
In a synthesis of 5-(2-fluorophenyl)-1-[(2-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde, this method achieved a 78% yield after recrystallization.
Key Data :
| Substrate | Conditions | Yield | Purification Method |
|---|---|---|---|
| 1H-Indole-3-carbaldehyde | NaH, THF, 15-crown-5 | 78% | Column chromatography |
| 5-Amino-4-bromo-isoxazole | Ethyl acetate/hexanes | 44% | Recrystallization |
Alternative Sulfonylation Strategies
- Microwave-assisted reactions : Reduced reaction times (2 hours vs. 24 hours) with comparable yields (75–93%).
- Base-mediated sulfonylation : K₂CO₃ in CHCl₃ at reflux (70–80°C) for 2–3 hours, yielding 80–90%.
Introduction of the Pyrrolidin-3-yl Group
The pyrrolidin-3-yl substituent at position 1 is introduced via nucleophilic substitution or coupling reactions.
Nucleophilic Substitution with Pyrrolidine Derivatives
Procedure :
- A Boc-protected pyrrolidin-3-amine is reacted with a halogenated indole precursor (e.g., 1-chloroindole) in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in dioxane at 100°C.
- Deprotection with TFA yields the free amine, which is subsequently coupled to the sulfonylated indole.
Example :
A patent (CN111527067A) describes the use of microwave-assisted deprotection to enhance efficiency, achieving >90% purity.
Coupling via Peptide Bond Formation
Procedure :
- Indole-3-carboxylic acid derivatives are coupled to pyrrolidin-3-amine using BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA in DMF.
- Yields range from 65–88% after recrystallization.
Key Data :
| Coupling Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| BOP | DMF | RT | 85% |
| EDC/HOBt | CH₂Cl₂ | 0°C → RT | 78% |
Multi-Step Synthesis Approaches
Indole Core Construction
The indole skeleton is often synthesized via:
- Fischer indole synthesis : Cyclization of phenylhydrazines with ketones under acidic conditions.
- Hemetsberger–Knittel reaction : Thermolysis of azidocinnamates to form substituted indoles.
Example :
A 7-bromo-9H-pyrrolo[1,2-a]indole-2,3-dicarboxylate was synthesized via a phosphine-catalyzed Michael addition/Wittig reaction , yielding 93% under microwave irradiation.
Sequential Functionalization
- Sulfonylation at position 3.
- Pyrrolidine introduction via Buchwald–Hartwig coupling.
- Final purification via preparative HPLC.
Optimization Note :
- Use of ionic liquids (e.g., [HTBD+][TFE−]) improves reaction rates and yields in indole functionalization.
Challenges and Solutions
Regioselectivity Issues
Purification Difficulties
- Problem : Co-elution of byproducts in column chromatography.
- Solution : Recrystallization from ethyl acetate/hexanes (1:4) enhances purity to >98%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
